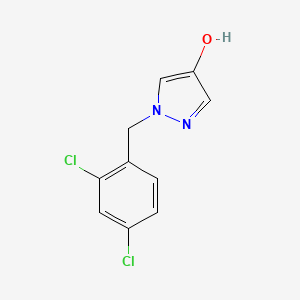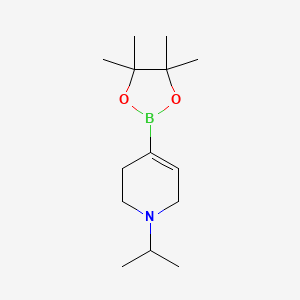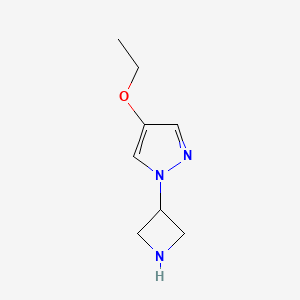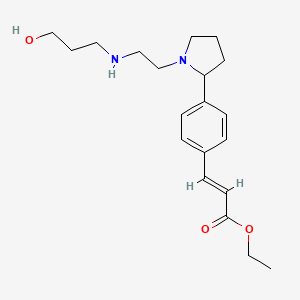![molecular formula C15H12ClIO2 B1409013 6-(2-Chloro-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine CAS No. 1673514-74-3](/img/structure/B1409013.png)
6-(2-Chloro-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine
Overview
Description
6-(2-Chloro-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine is a synthetic compound that has been studied for its potential in scientific research applications. This compound is a member of the benzyl group and belongs to the class of heterocyclic compounds. It is a versatile compound with a wide range of potential applications in the laboratory setting. This article will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound.
Scientific Research Applications
Biosynthetic Hypothesis and Metabolite Synthesis
The compound has been studied in the context of biosynthetic pathways involving the Diels-Alder reaction cascades. For instance, research into the metabolites produced by the plant endophytic fungus Pestalotiopsis fici revealed complex molecules with chlorinated spiro[benzo[d][1,3]dioxine-2,7'-bicyclo[2.2.2]octane]-4,8'-dione skeletons. These findings provide evidence for a biosynthetic hypothesis involving diversified Diels-Alder reaction cascades, demonstrating the compound's relevance in understanding natural product synthesis and potentially guiding the development of novel synthetic methodologies (Liu et al., 2013).
Synthesis of Polychlorinated Dibenzodioxins
Polychlorinated dibenzo-p-dioxins (PCDDs), closely related to the structural motif of 6-(2-Chloro-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine, have been synthesized through the micro-scale pyrolysis of different polychlorophenates. This research provides insights into the formation of toxic PCDDs in industrial processes and environmental pollution, highlighting the compound's significance in environmental chemistry and toxicology studies (Buser, 1975).
Antitumor Activity
Research into related benzodioxine derivatives has shown potential antitumor activity, indicating the relevance of this compound in medicinal chemistry. The synthesis and evaluation of these derivatives as inhibitors of biological targets, such as dihydrofolate reductase, underscore their potential application in developing new anticancer agents (Grivsky et al., 1980).
Chemical Synthesis and Structural Characterization
The compound also plays a role in the synthesis and structural characterization of novel organic molecules, including those with potential applications in materials science and pharmaceuticals. For instance, synthesis of diazadibenzoperylenes and characterization of their structural, optical, redox, and coordination properties provide valuable information for the development of new materials with specific optical and electronic characteristics (Würthner et al., 2002).
Molecular Docking Studies
Moreover, the compound's framework is essential in molecular docking studies to explore the therapeutic potential of phenolic compounds against human diseases. These studies highlight the importance of structural analogs of this compound in drug discovery, offering insights into their interactions with biological targets and their potential therapeutic effects (Wen et al., 2022).
properties
IUPAC Name |
6-[(2-chloro-5-iodophenyl)methyl]-2,3-dihydro-1,4-benzodioxine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClIO2/c16-13-3-2-12(17)9-11(13)7-10-1-4-14-15(8-10)19-6-5-18-14/h1-4,8-9H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQHKSSIDKTCHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CC3=C(C=CC(=C3)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![2-[3-Chloro-5-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1408953.png)